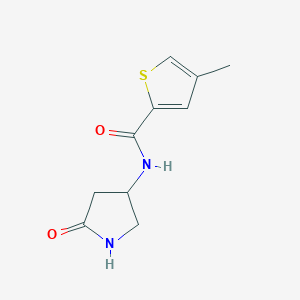

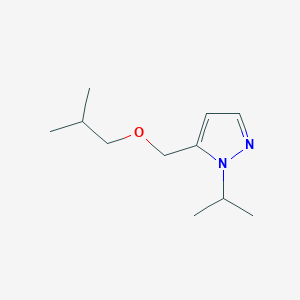

4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst and subsequent hydrolysis to yield the desired product.Molecular Structure Analysis

The molecular structure of this compound includes a carbonyl group, a thiophene ring, and a pyrrolidine ring. The InChI Key is FIEYZADJFANAJN-UHFFFAOYSA-N.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst and subsequent hydrolysis.Physical And Chemical Properties Analysis

The physical properties of this compound include a melting point of 224-228°C and a boiling point of 409.9°C at 760 mmHg. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile and insoluble in water.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has been dedicated to synthesizing novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, starting from 5-oxopyrrolidine-3-carboxylic acids. These compounds were predicted for their biological activity, indicating potential applications in developing new therapeutic agents (Kharchenko, Detistov, & Orlov, 2008).

Antioxidant Activity

Another line of research involves synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid to evaluate their antioxidant properties. Some derivatives have shown higher antioxidant activity than vitamin C, highlighting the compound's potential in antioxidant applications (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Anticancer Activity

There's also significant interest in the synthesis of thiophene derivatives, such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, for their potential anticancer activity. This research is vital for developing new chemotherapeutic agents (Atta & Abdel‐Latif, 2021).

Electrochromic Devices

Furthermore, studies have been conducted on the synthesis of novel conducting polymers, including those with thiophene derivatives, for use in electrochromic devices. This research underscores the compound's relevance in materials science, particularly in developing new materials for electronic and optical applications (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).

Ligand Synthesis for Metal Coordination

Additionally, compounds similar to 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide have been used to synthesize ligands for metal coordination, leading to the development of coordination polymers with potential applications in catalysis, magnetic materials, and luminescence (Yeh, Chen, & Wang, 2008).

Mecanismo De Acción

Safety and Hazards

The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Further studies are needed to investigate its potential toxicity in the long term.

Direcciones Futuras

Thiophene and its substituted derivatives are an important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-6-2-8(15-5-6)10(14)12-7-3-9(13)11-4-7/h2,5,7H,3-4H2,1H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEYZADJFANAJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

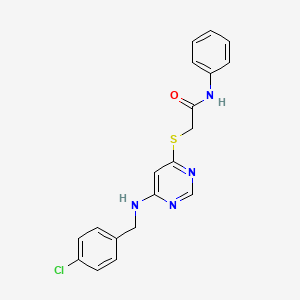

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

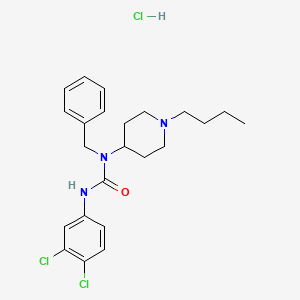

![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide](/img/structure/B2762253.png)

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone](/img/structure/B2762259.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2762260.png)

![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)

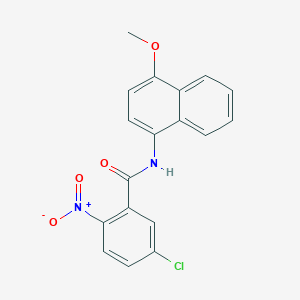

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2762271.png)